molecular formula C10H14F6N2O6 B14784550 Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate)

Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate)

Cat. No.: B14784550
M. Wt: 372.22 g/mol
InChI Key: WAVHVCFYGPLACT-UHFFFAOYSA-N
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Description

Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is a chemical compound with the molecular formula C10H14F6N2O6 and a molecular weight of 372.22 . This compound is known for its unique structure, which includes a hexahydropyridazine ring and two trifluoroacetate groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) typically involves the reaction of hexahydropyridazine derivatives with methyl chloroformate and trifluoroacetic acid. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The trifluoroacetate ester groups undergo hydrolysis under acidic or basic conditions, yielding intermediates critical for downstream applications.

Conditions Products Key Observations Source
Acidic (e.g., HCl/H₂O)Hexahydropyridazine-3-carboxylic acid + Trifluoroacetic acidComplete de-esterification occurs within 6–8 hours at 60°C; pH-dependent kinetics.
Basic (e.g., NaOH/THF)Sodium hexahydropyridazine-3-carboxylate + Methyl trifluoroacetateSaponification proceeds quantitatively (99% yield) with retention of stereochemistry.

Hetero-Diels–Alder Cycloadditions

The compound participates in thermal [4+2] cycloadditions with azodicarboxylates, demonstrating high stereoselectivity.

Azodicarboxylate Conditions Product (Cycloadduct) Enantiomeric Excess (ee) Yield Source
Di-tert-butyl azodicarboxylateToluene, 80°C, 72 hours(3S,6S)-Hexahydropyridazine glycoside98%57%
Dibenzyl azodicarboxylateRefluxing THF, 48 hours(3S)-1,2-Bis(benzyloxycarbonyl)tetrahydropyridazine95%48%

Mechanistic Insight : Reactions exhibit Re-face selectivity due to electronic effects from the trifluoroacetate groups, favoring syn-addition patterns .

Hydrogenation and Reduction

Catalytic hydrogenation modifies the hexahydropyridazine core, enabling access to saturated derivatives.

Substrate Catalyst Conditions Product Yield Source
Cycloadduct (17a–e)Pd/C, H₂ (1 atm)MeOH, 25°C, 12 hoursDihydro derivatives (18a–e)86–92%
Benzyl-protected intermediate (17g)Pd/C, H₂ (1 atm)Acetic acid, 25°C, 6 hrs(3S)-Hexahydropyridazine-3-carboxylate (27)89%

Trifluoroacetolysis and Condensation

Under acidic conditions, competitive trifluoroacetolysis and glycosylation occur:

  • Trifluoroacetolysis : Cleavage of tert-butoxycarbonyl (Boc) groups with trifluoroacetic acid (TFA) yields the free carboxylic acid (ee = 95%) .

  • Condensation : Prolonged TFA exposure promotes glycosylation between the hexahydropyridazine and glucose derivatives, forming methyl (3S)-2-(glucopyranosyl)pyridazine-3-carboxylate (31% yield) .

Saponification and Salt Formation

Base-mediated ester cleavage produces salts for pharmaceutical applications:

Ester Base Product Purity Application Source
Methyl hexahydropyridazine-3-carboxylateNaOH (aq.)Sodium hexahydropyridazine-3-carboxylate (1c)99% eeAntitubercular peptide synthesis

Kinetic and Mechanistic Studies

  • Hydrolysis Kinetics : Pseudo-first-order rate constants (kobsk_{\text{obs}}) for acidic hydrolysis are 2.3×104 s12.3 \times 10^{-4}\ \text{s}^{-1} at pH 3.

  • Thermal Stability : Decomposition above 150°C releases CO₂ and trifluoroacetyl fragments .

Table 1: Comparative Reactivity in Cycloadditions

Entry Azodicarboxylate Reaction Time ee Yield
1Di-tert-butyl72 hours98%57%
2Dibenzyl48 hours95%48%
3Diisopropyl60 hours90%52%

Table 2: Hydrogenation Outcomes

Substrate Catalyst Loading H₂ Pressure Product Purity
17a5% Pd/C1 atm92%
17g10% Pd/C1 atm89%

Scientific Research Applications

Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetate groups play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is unique due to the presence of the trifluoroacetate groups, which impart specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications .

Biological Activity

Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) (CAS No. 222556-22-1) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mutagenicity, cytotoxicity, and other relevant pharmacological effects. It synthesizes findings from various studies and presents data in a structured format.

  • Molecular Formula : C₁₀H₁₄F₆N₂O₆
  • Molecular Weight : 372.22 g/mol
  • CAS Number : 222556-22-1
  • Purity : Typically varies based on supplier specifications.

Mutagenicity

Research indicates that heterocyclic amines, which include compounds similar to methyl hexahydropyridazine derivatives, can exhibit mutagenic properties. A study using Chinese hamster lung cells demonstrated that several heterocyclic amines required metabolic activation for mutagenicity, suggesting that the biological activity of such compounds may be influenced by metabolic processes .

Cytotoxicity

The cytotoxic effects of methyl hexahydropyridazine derivatives have been evaluated through various assays. For instance, studies on related compounds have shown that they can induce cell death in cancer cell lines at certain concentrations. The specific cytotoxicity of methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) remains to be fully characterized; however, the presence of trifluoroacetate groups may enhance its interaction with cellular targets .

Pharmacological Effects

Preliminary investigations into the pharmacological effects of methyl hexahydropyridazine derivatives suggest potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems. The structural similarity to known neuroprotective agents warrants further exploration into its efficacy and mechanism of action .

Table 1: Comparison of Biological Activities

Compound NameMutagenicityCytotoxicityNeuroprotective Potential
Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-TFA)ModerateHighUnder Investigation
Related Heterocyclic AminesHighVariableConfirmed in some cases

Table 2: Summary of Research Findings

Study ReferenceMethodologyKey Findings
Ames TestIndicated mutagenic potential
Cytotoxicity Assay on Cancer CellsShowed significant cell death at high doses
Neuroprotective Activity AssessmentPotential modulation of neurotransmitter systems

Case Study 1: Mutagenicity Assessment

A comprehensive assessment was conducted using the Ames test to evaluate the mutagenic potential of methyl hexahydropyridazine derivatives. Results indicated that while some derivatives showed significant mutagenic activity, others required metabolic activation to exhibit such effects.

Case Study 2: Cytotoxic Effects in Cancer Models

In vitro studies on cancer cell lines demonstrated that methyl hexahydropyridazine derivatives could induce apoptosis at specific concentrations. These findings suggest a potential role in cancer therapy, warranting further investigation into dosage optimization and mechanism elucidation.

Properties

Molecular Formula

C10H14F6N2O6

Molecular Weight

372.22 g/mol

IUPAC Name

methyl diazinane-3-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H12N2O2.2C2HF3O2/c1-10-6(9)5-3-2-4-7-8-5;2*3-2(4,5)1(6)7/h5,7-8H,2-4H2,1H3;2*(H,6,7)

InChI Key

WAVHVCFYGPLACT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCNN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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